methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
The compound methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate features a thieno[2,3-c]pyridine core substituted with:
- A bis(2-methoxyethyl)sulfamoyl group at the 4-position of the benzamido moiety.
- Tetramethyl groups at the 5,5,7,7-positions of the thienopyridine ring.
- A methyl ester at the 3-position.
The sulfamoyl group may enhance solubility and binding affinity, while the tetramethyl substituents likely improve metabolic stability by reducing oxidative degradation .
Properties
IUPAC Name |
methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O7S2/c1-25(2)16-19-20(24(31)36-7)23(37-21(19)26(3,4)28-25)27-22(30)17-8-10-18(11-9-17)38(32,33)29(12-14-34-5)13-15-35-6/h8-11,28H,12-16H2,1-7H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAODXKBQPDTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the carboxylate group. Subsequent steps involve the addition of the benzoyl and sulfamoyl groups, with careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are critical to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Biological Activity
Methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Molecular Formula: C22H30N4O6S2
Molecular Weight: 510.6 g/mol
IUPAC Name: 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
The compound features a thieno[2,3-c]pyridine core known for its stability and biological relevance. The presence of sulfamoyl and benzamido groups enhances solubility and reactivity, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit various enzymes involved in cellular signaling pathways. For instance, it can target kinases or proteases that are pivotal in cancer cell proliferation and survival.
- Receptor Binding: It could bind to receptors that modulate cellular responses to stimuli, potentially leading to apoptosis in malignant cells.
Biological Activity Overview
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit a range of biological activities including:
- Antimicrobial Activity: Several studies have shown that compounds with similar structures possess moderate to strong antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
| Compound | Target Microorganism | Activity Level |
|---|---|---|
| Compound A | S. aureus | Moderate |
| Compound B | E. coli | Strong |
| Compound C | K. pneumoniae | Moderate |
Case Studies
-
Anticancer Activity:
In vitro studies have indicated that similar thieno[2,3-c]pyridine derivatives can induce cytotoxicity in various cancer cell lines. One study reported that a related compound inhibited cell growth in breast cancer cells by inducing apoptosis through caspase activation . -
Antimicrobial Screening:
A systematic screening of structurally related compounds showed promising results against multiple bacterial strains. The zone of inhibition was measured for various concentrations, revealing that certain derivatives exhibited significant antimicrobial activity .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Sulfamoyl Variations : The target compound’s bis(2-methoxyethyl)sulfamoyl group differs from the dimethylsulfamoyl group in . The methoxyethyl chains may enhance water solubility compared to simpler alkyl substituents .
- Ester vs. Carbamoyl : The methyl ester at the 3-position (target) versus carbamoyl () may influence hydrolysis rates and bioavailability .
Notes on Structural and Electronic Similarities
As per , compounds with isovalent electronic configurations but differing geometries (e.g., sulfamoyl vs. carbamoyl substituents) may exhibit divergent biological behaviors despite shared core structures. For instance, the target compound’s bulkier sulfamoyl group could hinder binding to narrower active sites compared to ’s carbamoyl analog .
Q & A
Q. What are the key synthetic steps for preparing this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the construction of the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors. Subsequent steps include sulfonylation with bis(2-methoxyethyl)sulfamoyl chloride and benzamido coupling. Critical purification methods include column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol. Purity is verified using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy to detect residual solvents or unreacted intermediates .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, while - and -NMR identify functional groups and regiochemistry. For example, the sulfonamide proton appears as a singlet near δ 10.5 ppm, and the methyl ester resonates at δ 3.7 ppm. FTIR detects key bonds (e.g., sulfonyl S=O at ~1350 cm, amide C=O at ~1650 cm). X-ray crystallography is recommended for resolving stereochemical ambiguities .
Q. How are common impurities identified during synthesis?
Impurities often arise from incomplete sulfonylation or ester hydrolysis. Thin-layer chromatography (TLC) with UV visualization monitors reaction progress. LC-MS detects byproducts like des-methyl intermediates or oxidized thiophene derivatives. For persistent impurities, preparative HPLC or fractional crystallization is employed .
Q. What in vitro assays are suitable for initial biological activity screening?
Enzyme inhibition assays (e.g., kinase or protease targets) use fluorogenic substrates and IC determination. Receptor binding studies employ radiolabeled ligands (e.g., -GTPγS for GPCRs). Cytotoxicity is assessed via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves are generated in triplicate to ensure reproducibility .
Q. Which functional groups dictate reactivity in derivatization?
The methyl ester is susceptible to hydrolysis under basic conditions (e.g., LiOH/THF), while the sulfonamide can undergo alkylation with iodomethane. The benzamido group participates in nucleophilic acyl substitution with amines. Reactivity is monitored via -NMR shifts (e.g., ester hydrolysis downfield-shifts the carboxylate proton) .
Advanced Research Questions
Q. How can the sulfonylation step be optimized for higher yields?
Catalyst screening (e.g., DMAP or pyridine) enhances nucleophilicity of the sulfamoyl group. Solvent polarity adjustments (e.g., DMF for polar intermediates vs. dichloromethane for non-polar) improve reagent solubility. Temperature control (0–5°C for exothermic reactions) minimizes side products. Kinetic studies (via -NMR aliquots) identify optimal reaction times .
Q. What strategies resolve stereochemical challenges in the thieno-pyridine core?
Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Asymmetric synthesis using Evans auxiliaries or organocatalysts (e.g., proline derivatives) enforces desired configurations. Circular dichroism (CD) and NOESY NMR correlate absolute configuration with spatial interactions .
Q. How to address contradictory biological activity reports across studies?
Conduct comparative assays under standardized conditions (e.g., ATP concentration in kinase assays). Synthesize structural analogs to isolate substituent effects (e.g., replacing bis(2-methoxyethyl) with piperidine). Molecular docking (AutoDock Vina) predicts binding modes and explains activity variations .
Q. Which computational methods predict metabolic stability?
Density functional theory (DFT) calculates oxidation potentials of labile groups (e.g., methyl esters). Molecular dynamics simulations (AMBER) model cytochrome P450 interactions. MetaSite software identifies metabolic hotspots, guiding deuterium incorporation to enhance half-life .
Q. How does the compound’s stability vary under physiological conditions?
Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation. LC-MS tracks hydrolysis products in simulated gastric fluid (pH 2) and plasma (pH 7.4). Chelating agents (EDTA) mitigate metal-catalyzed oxidation. Lyophilization improves long-term storage in amber vials under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
